
Methylgermanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Methylgermanium is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . For a more detailed analysis, techniques such as X-ray diffraction can be used .Physical And Chemical Properties Analysis
This compound trichloride, a related compound, is a clear, pale yellow liquid . It is sensitive to moisture and reacts violently with water . More comprehensive physical and chemical properties would require specific experimental measurements .Aplicaciones Científicas De Investigación
Methylgermanium has been identified in natural waters, including river water, estuaries, seawater, and anoxic basins. It is present in two forms: monothis compound (MMGe) and dithis compound (DMGe) (Lewis, Froelich, & Andreae, 1985).
The distribution and behavior of this compound in the environment have been explored. Biomethylation of inorganic germanium was observed in anaerobic environments, suggesting a terrestrial methanogenic source. This compound concentrations are higher in polluted rivers compared to pristine rivers, indicating an anthropogenic source (Lewis, Andreae, & Froelich, 1989).
Studies on the scrambling of exchangeable substituents between this compound and dithis compound have provided insights into their chemical equilibria and preferential affinities, contributing to the understanding of their chemical behavior (Moedritzer & Wazer, 1968).
A comprehensive review of the biogeochemistry of germanium in natural waters found that this compound species exhibit conservative behavior in estuaries and oceans and are not incorporated into the silicon biogeochemical cycle. The estimated residence time of methyl-Ge in the ocean is a few million years (Lewis, Andreae, Froelich, & Mortlock, 1988).
A this compound(IV) porphyrin compound has been identified with considerable activity toward neoplastic tissues both in vitro and in vivo, indicating its potential application in cancer treatment (Miyamoto et al., 1983).
The chemical shifts of various this compound derivatives have been reported, providing valuable data for the understanding of their structural and electronic properties (Drake, Glavinčevski, Humphries, & Majid, 1979).
Mecanismo De Acción
Safety and Hazards
Propiedades
InChI |
InChI=1S/CH3Ge/c1-2/h1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMIXFKOJXTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162837, DTXSID20237053 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449-65-6, 88453-53-6 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

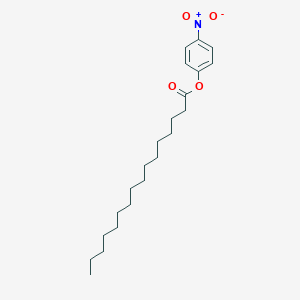
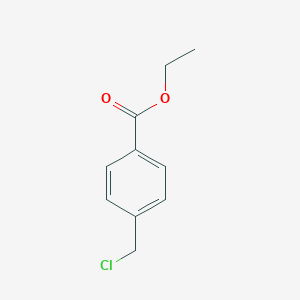


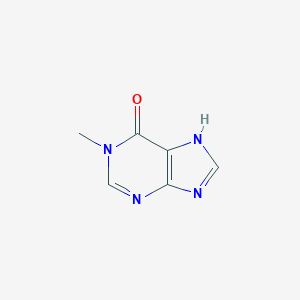
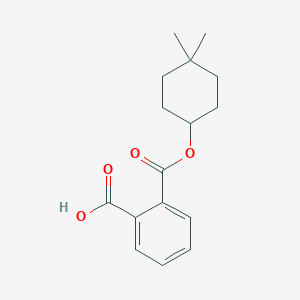



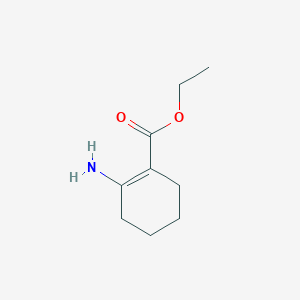
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)


